IP Receptor Binding Affinity: 4-Methoxy vs. 4-Chloro and 4-Methyl Analogs
In a standardized radioligand binding assay using human recombinant IP receptors, CAS 677343-08-7 (4-methoxy) demonstrates a pKi of 6.2, indicating modest affinity for the IP receptor [1]. This contrasts with the more potent benchmark IP antagonist Ro 1138452 (pKi = 8.3) and CAY10441 (pKi ~9.0), which are structurally distinct chemotypes lacking the thiophenylaminoimidazoline scaffold . Within the same patent series, the 4-chloro analog (CAS 677343-17-8) and the 4-methyl analog (CAS 677343-16-7) exhibit different affinity profiles, as inferred from the structure-activity relationship (SAR) data presented in the patent, though explicit pKi values for these exact compounds are not publicly disclosed [2]. The 4-methoxy derivative occupies a distinct position in the SAR landscape, offering a specific combination of modest IP affinity and potentially differentiated selectivity that is valuable for pharmacological profiling experiments where full receptor blockade is not desired.
| Evidence Dimension | IP Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.2 |
| Comparator Or Baseline | Ro 1138452 (pKi = 8.3); CAY10441 (pKi ~9.0); 4-chloro and 4-methyl analogs (exact pKi not publicly disclosed, but SAR trend data available in patent US20050020648A1). |
| Quantified Difference | ΔpKi vs. Ro 1138452 = -2.1 log units (approx. 126-fold lower affinity); differentiation from in-class analogs based on substitution pattern (class-level inference). |
| Conditions | Human recombinant IP receptor radioligand binding assay; ChEMBL database record. |
Why This Matters
For researchers seeking a probe with controlled, moderate IP receptor engagement rather than full blockade, CAS 677343-08-7 offers a defined starting point on the affinity ladder, avoiding the risk of over-suppression inherent to high-affinity antagonists.
- [1] GPCRdb. CHEMBL9868 bioactivities. IP receptor pKi data. Accessed 2026. View Source
- [2] Bley, K. R., et al. US Patent US20050020648A1. Thiophenylaminoimidazolines as IP antagonists. SAR discussion and exemplary compounds. View Source
